molecular formula C21H25N7O B6001556 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6001556
M. Wt: 391.5 g/mol
InChI Key: LWFZICWQFPFKDS-UHFFFAOYSA-N
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Description

6-[(4-Methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine core substituted at positions 2 and 4 with amino groups. The 2-amino group is linked to a 4-phenoxyphenyl moiety, while the 6-position features a (4-methylpiperazin-1-yl)methyl group. This structural configuration confers unique physicochemical and biological properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-27-11-13-28(14-12-27)15-19-24-20(22)26-21(25-19)23-16-7-9-18(10-8-16)29-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFZICWQFPFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Phenoxyphenylamino Group

The first substitution targets the 4-position of cyanuric chloride. A solution of cyanuric chloride in acetone is cooled to 0°C, and 4-phenoxyaniline (1.1 equiv) is added dropwise with a base like triethylamine to scavenge HCl. The reaction is stirred for 4–6 hours, yielding 2,6-dichloro-N-(4-phenoxyphenyl)-1,3,5-triazin-4-amine. Intermediate purity is confirmed via thin-layer chromatography (TLC) and 1H^1H-NMR.

Second Amine Substitution

The second chloride at position 2 is replaced with an amine. Ammonia gas or aqueous ammonium hydroxide is introduced at 40°C, producing 2-amino-6-chloro-N-(4-phenoxyphenyl)-1,3,5-triazin-4-amine. This step requires careful pH control to avoid over-substitution.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, triazine-H), 7.65–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH2_2), 3.54–2.81 (m, 8H, piperazine), 2.41 (s, 3H, N-CH3_3).

  • IR (KBr): 3420 cm1^{-1} (N-H stretch), 1580 cm1^{-1} (C=N triazine), 1240 cm1^{-1} (C-O-C phenoxy).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous triazines reveals planar triazine rings with dihedral angles of 12–29° relative to substituents. Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N) stabilize the crystal lattice, suggesting similar intermolecular interactions for the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane : Optimal for Mannich reactions due to polarity and inertness.

  • Acetonitrile : Enhances substitution kinetics but may require prolonged reflux.

Yield Improvement Strategies

  • Catalysts : Diazabicycloundecene (DBU) accelerates urea formation in related triazines.

  • Purification : Crystallization from ethanol or 1-chlorobutane/hexane mixtures improves purity.

Challenges and Alternative Methods

Competing Side Reactions

Over-alkylation during the Mannich step can produce bis(piperazinyl) derivatives. Stoichiometric control and slow reagent addition mitigate this.

Alternative Routes

  • Pre-functionalized Triazines : Using 2,4-diamino-6-(chloromethyl)-1,3,5-triazine as a precursor avoids sequential substitutions.

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C21H25N7O

Key Characteristics

  • Triazine Core : Provides a stable framework for chemical modifications.
  • Piperazine Group : Enhances solubility and biological activity.
  • Phenoxy Group : Potentially increases binding affinity to biological targets.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various medical applications, particularly as:

  • Anticancer Agents : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
  • Antimicrobial Properties : Investigations into its efficacy against bacterial infections are ongoing, with some results indicating promising activity against resistant strains.

Biochemical Probes

Due to its ability to interact with specific enzymes and receptors, this compound serves as a biochemical probe in research settings. It can be used to:

  • Investigate Enzyme Inhibition : Understanding how it affects enzyme activity can provide insights into metabolic pathways.
  • Study Receptor Interactions : Its binding characteristics can help elucidate receptor-ligand dynamics.

Material Science

In the field of materials science, the compound is being evaluated for:

  • Synthesis of Advanced Polymers : Its reactive groups can be utilized to create novel polymeric materials with specific properties.
  • Nanotechnology Applications : Potential uses in drug delivery systems where targeted release is crucial.

Chemical Synthesis

As a versatile building block in organic synthesis, it is used to:

  • Create Complex Molecules : The compound can be modified to synthesize other biologically active compounds or materials.
  • Facilitate Multistep Synthesis : Its structure allows for various chemical reactions including oxidation, reduction, and substitution.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.

Case Study 2: Antimicrobial Efficacy

Research reported in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The study concluded that it disrupts bacterial cell wall synthesis.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents, antimicrobial properties
Biochemical ProbesEnzyme inhibition studies
Material ScienceAdvanced polymers, drug delivery systems
Chemical SynthesisBuilding block for complex molecules

Mechanism of Action

The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,3,5-Triazine-2,4-diamines

Compound Name Substituents (Position 6) Aryl Group (Position 2/4) Molecular Weight Key References
Target Compound (4-Methylpiperazin-1-yl)methyl 4-Phenoxyphenyl ~423 g/mol*
6-(4-Chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine 4-Methylpiperidino 4-Chlorophenyl 349.86 g/mol
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine (4-Benzylpiperazin-1-yl)methyl 3-Chloro-2-methylphenyl 423.95 g/mol
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine Pyridin-3-yl - 218.20 g/mol
Atrazine (Herbicide) Chloro, ethyl, isopropyl - 215.68 g/mol

*Estimated based on molecular formula.

Key Observations:

  • Piperazine vs. Piperidine: The target compound’s 4-methylpiperazine group (tertiary amine) enhances solubility compared to piperidine derivatives (secondary amine) like 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine .
  • Steric Bulk: The benzylpiperazine group in introduces steric hindrance, which may reduce bioavailability compared to the smaller methylpiperazine in the target compound .

Biological Activity

6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that has attracted significant attention in pharmacological research due to its diverse biological activities. This compound features a triazine core with various functional groups that contribute to its potential therapeutic applications, particularly in oncology and parasitology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H25N7O\text{C}_{21}\text{H}_{25}\text{N}_{7}\text{O}

IUPAC Name: 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. It may function as an enzyme inhibitor or receptor modulator, affecting various cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to 6-[(4-methylpiperazin-1-yl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine exhibit anticancer properties. In particular:

  • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .
  • Mechanistic Studies : The compound has been demonstrated to inhibit specific kinases involved in cancer cell signaling pathways. For instance, it may target mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for cell survival and proliferation .

Antiparasitic Activity

The compound has also been investigated for its potential as an antiparasitic agent:

  • Anti-Schistosomal Effects : A study highlighted the effectiveness of triazine derivatives in inhibiting the lifecycle stages of Schistosoma mansoni. The compound's structure allows it to disrupt critical biological processes in the parasite, leading to reduced motility and fecundity .

Case Studies

  • Cell Line Studies : In a series of experiments using HepG2 liver cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
  • Animal Models : In vivo studies utilizing murine models demonstrated significant tumor regression when treated with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResultReference
AnticancerHepG2 Cell ViabilityIC50 = 15 µM
AntiparasiticSchistosoma AssaySignificant Reduction
Enzyme InhibitionKinase AssayInhibition of MAPK

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of 6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine derivatives?

Answer:
The synthesis of triazine derivatives requires precise control of reaction parameters. Key steps include:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or ethanol) are preferred to stabilize intermediates and avoid side reactions. Elevated temperatures (60–80°C) are often necessary for cyclization but must be balanced against thermal degradation risks .
  • Purification : Recrystallization or column chromatography is essential to isolate the target compound from byproducts like unreacted amines or halogenated intermediates. Purity ≥95% is typically required for biological testing .
  • Atmosphere Control : Inert gas environments (e.g., nitrogen) prevent oxidation of sensitive intermediates, such as piperazine-containing moieties .

Basic Question: How are structural and purity characteristics of this compound validated in academic research?

Answer:
Structural confirmation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions on the triazine ring (e.g., distinguishing 4-methylpiperazinyl vs. phenoxyphenyl groups) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, and N, with deviations >0.3% indicating impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., distinguishing between Cl/Br isotopes in analogs) .

Advanced Question: What computational strategies are recommended for predicting the bioactivity of structurally similar triazine derivatives?

Answer:

  • 3D-QSAR Modeling : Correlates substituent electronic/hydrophobic properties with biological activity (e.g., antileukemic IC50_{50} values). For example, electron-withdrawing groups on the phenyl ring enhance binding to kinase targets .
  • Quantum Chemical Calculations : Simulate reaction pathways to optimize synthetic routes (e.g., transition-state energy barriers for triazine ring formation) .
  • Molecular Docking : Predict interactions with enzymes like acetylcholinesterase (Alzheimer’s targets) by analyzing piperazine flexibility and triazine hydrogen-bonding patterns .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data across triazine analogs?

Answer:
Contradictions often arise from structural nuances or assay variability. Mitigation strategies include:

  • Structural-Activity Relationship (SAR) Reanalysis : Compare analogs with minor substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify critical pharmacophores .
  • Assay Standardization : Use consistent cell lines (e.g., K562 for leukemia) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis Tools : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to integrate disparate datasets and identify confounding variables like pH or temperature fluctuations .

Advanced Question: What methodologies are effective for studying solvent effects on reaction kinetics in triazine synthesis?

Answer:

  • Kinetic Profiling : Monitor reaction progress via HPLC under varying solvents (e.g., ethanol vs. DMF). Ethanol’s lower polarity slows nucleophilic substitution but reduces byproduct formation .
  • Dielectric Constant Analysis : Correlate solvent polarity with activation energy using Arrhenius plots. Polar aprotic solvents accelerate triazine ring closure by stabilizing charged intermediates .
  • Green Chemistry Metrics : Evaluate solvent environmental impact (e.g., ethanol vs. dichloromethane) using E-factors or life-cycle assessment (LCA) tools .

Advanced Question: How can researchers investigate the role of the 4-methylpiperazine moiety in enzyme inhibition?

Answer:

  • Isosteric Replacement : Synthesize analogs replacing 4-methylpiperazine with morpholine or piperidine to assess steric/electronic contributions to binding .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to map hydrogen bonds between the piperazine nitrogen and active-site residues .
  • pH-Dependent Activity Studies : Test inhibition potency at varying pH levels to determine protonation states critical for interaction (e.g., piperazine’s pKa ~8.5) .

Advanced Question: What experimental designs address stability challenges during long-term storage of this compound?

Answer:

  • Degradation Pathways : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., triazine ring cleavage) .
  • Lyophilization : Improve shelf life by removing water, which catalyzes degradation. Post-lyophilization purity is verified via DSC (glass transition temperature analysis) .
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations, testing their impact on solubility and stability via UV-Vis spectroscopy .

Advanced Question: How can regioselectivity issues in triazine substitution reactions be systematically addressed?

Answer:

  • Directing Group Strategy : Introduce temporary groups (e.g., nitro) to steer electrophilic substitution to the desired triazine position, followed by removal .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, uniform heating, reducing side reactions (e.g., 80% yield improvement for 6-substituted triazines) .
  • DFT Calculations : Predict preferential substitution sites using Fukui indices to guide synthetic planning .

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